molecular formula C11H7N5O3 B2864232 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1210974-71-2

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2864232
CAS No.: 1210974-71-2
M. Wt: 257.209
InChI Key: QSPPZOQTQDTRPA-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, an oxadiazole ring, and a pyrazine ring, making it a versatile scaffold for chemical modifications and biological activity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Pyrazine-2-carboxylic Acid: The oxadiazole intermediate is then coupled with pyrazine-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPZOQTQDTRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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